molecular formula C5H8N2S B13024494 N-Ethylisothiazol-3-amine

N-Ethylisothiazol-3-amine

Cat. No.: B13024494
M. Wt: 128.20 g/mol
InChI Key: VCORQJHSXOFPLF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-Ethylisothiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isothiazoles, sulfoxides, sulfones, and reduced derivatives .

Mechanism of Action

The mechanism of action of N-Ethylisothiazol-3-amine involves its interaction with biological molecules, particularly enzymes with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, inhibiting their activity and leading to antimicrobial effects . This mechanism is crucial for its use as a biocide and antimicrobial agent .

Comparison with Similar Compounds

  • Methylisothiazolinone
  • Chloromethylisothiazolinone
  • Benzisothiazolinone
  • Octylisothiazolinone

Comparison: N-Ethylisothiazol-3-amine is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity compared to other isothiazolinones. For example, methylisothiazolinone and chloromethylisothiazolinone are widely used as preservatives but may have different toxicity profiles and efficacy .

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

N-ethyl-1,2-thiazol-3-amine

InChI

InChI=1S/C5H8N2S/c1-2-6-5-3-4-8-7-5/h3-4H,2H2,1H3,(H,6,7)

InChI Key

VCORQJHSXOFPLF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NSC=C1

Origin of Product

United States

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